
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Pharmaceutical Applications in Cognitive Disorders
A derivative of Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride, specifically PF-04447943, has been investigated as a novel PDE9A inhibitor for cognitive disorders. Utilizing structure-based drug design, this compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Recent clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, making it a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
2. Synthesis of Highly Functionalized Isoxazoles
Research has explored the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a related compound, as a scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This approach highlights the compound's utility in the field of organic chemistry for creating diverse heterocyclic systems (Ruano, Fajardo, & Martín, 2005).
3. Relay Catalysis in Organic Synthesis
The compound has been used in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. The study demonstrated a one-pot mode synthesis involving FeCl2/Et3N binary catalytic system, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts and their subsequent hydrazinolysis. This approach allows for introducing a substituent at the pyrrole nitrogen, showing the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
4. Antimicrobial Activity
A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , have shown interesting antibacterial activity. This indicates the potential of these structures as starting points for developing new powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
5. Catalytic Applications in Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of other heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, via reactions with glycine esters. This demonstrates its utility in catalyzing the formation of complex molecular structures, crucial in the field of medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
特性
IUPAC Name |
methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHMLBWGEYAKIC-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

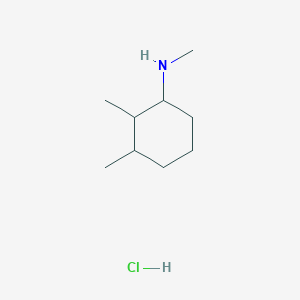
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
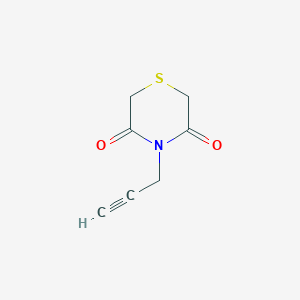
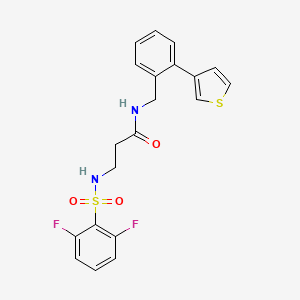
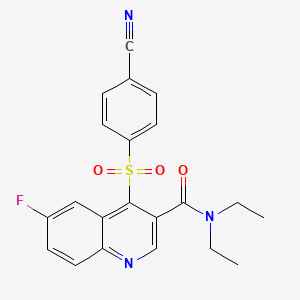
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
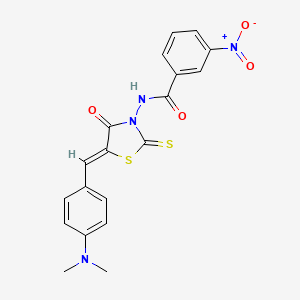
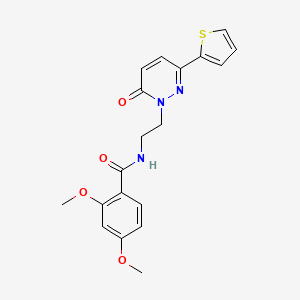
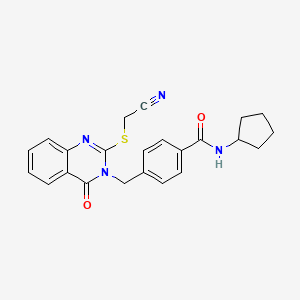
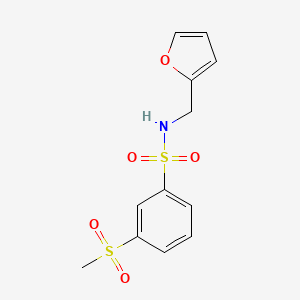
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)
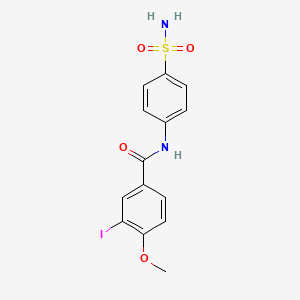
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)